3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-5-(hydroxymethyl)benzaldehyde. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 3-chloro-2-hydroxy-5-(carboxymethyl)benzaldehyde.
Reduction: Formation of 3-chloro-2-hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may enhance the compound’s reactivity and binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Hydroxy-5-(hydroxymethyl)benzaldehyde: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of a chlorine atom, leading to different chemical properties and applications.
Uniqueness
3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the combination of functional groups present on the benzene ring. The presence of both a chlorine atom and a hydroxymethyl group provides a balance of reactivity and stability, making it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
832097-02-6 |
---|---|
Molecular Formula |
C8H7ClO3 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,4,10,12H,3H2 |
InChI Key |
XZYGUVYNSYTWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.